molecular formula C8H6ClF4N B13908899 (1S)-1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanamine

(1S)-1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanamine

Cat. No.: B13908899
M. Wt: 227.58 g/mol
InChI Key: FZLMOZGFLLCWDK-ZETCQYMHSA-N
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Description

Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αS)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzenemethanamine backbone with substituents including chlorine, fluorine, and a trifluoromethyl group, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αS)- typically involves multi-step organic reactions. One common method includes the halogenation of benzenemethanamine derivatives, followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethyl sulfoxide, and catalysts like palladium or copper complexes to facilitate the substitution reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and yield optimization. The use of automated systems allows for the efficient handling of hazardous reagents and the maintenance of consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αS)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzenemethanone derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like sodium iodide in acetone or silver nitrate in ethanol are employed for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αS)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αS)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable complexes with target molecules, contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αR)-
  • Benzenemethanamine, 3-chloro-2-fluoro-α-(difluoromethyl)-, (αS)-
  • Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (βS)-

Uniqueness

The unique combination of substituents in Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αS)- imparts distinct chemical and biological properties that differentiate it from similar compounds. The specific stereochemistry (αS) also plays a crucial role in its interaction with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H6ClF4N

Molecular Weight

227.58 g/mol

IUPAC Name

(1S)-1-(3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H6ClF4N/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1

InChI Key

FZLMOZGFLLCWDK-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)F)[C@@H](C(F)(F)F)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(C(F)(F)F)N

Origin of Product

United States

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